(6-Methylheptyl)(triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methylheptyl)(triphenyl)phosphanium bromide is an organophosphorus compound with the molecular formula C26H32BrP It is a quaternary phosphonium salt, characterized by the presence of a phosphonium cation and a bromide anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylheptyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 6-methylheptyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
Ph3P+BrCH2(CH2)5CH3→Ph3P+(CH2(CH2)5CH3)Br−
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(6-Methylheptyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation Reactions: The phosphonium cation can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or potassium cyanide.
Oxidation Reactions: Performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Conducted using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted phosphonium salts.
Oxidation Reactions: Formation of phosphine oxides.
Reduction Reactions: Formation of triphenylphosphine and the corresponding alkane.
Scientific Research Applications
(6-Methylheptyl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Wittig reactions to form alkenes.
Biology: Investigated for its potential as a mitochondrial probe due to its ability to cross cell membranes.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of various organic compounds and as a phase-transfer catalyst.
Mechanism of Action
The mechanism of action of (6-Methylheptyl)(triphenyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium cation can stabilize negative charges, making it a useful intermediate in organic synthesis. Additionally, its lipophilic nature allows it to interact with biological membranes, facilitating its use in biological applications.
Comparison with Similar Compounds
Similar Compounds
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Butyltriphenylphosphonium bromide
Uniqueness
(6-Methylheptyl)(triphenyl)phosphanium bromide is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can enhance its solubility in organic solvents and its ability to interact with biological membranes, making it more versatile in various applications.
Properties
CAS No. |
52648-05-2 |
---|---|
Molecular Formula |
C26H32BrP |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
6-methylheptyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C26H32P.BrH/c1-23(2)15-7-6-14-22-27(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26;/h3-5,8-13,16-21,23H,6-7,14-15,22H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
SJCOJGVMQVSKOJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.